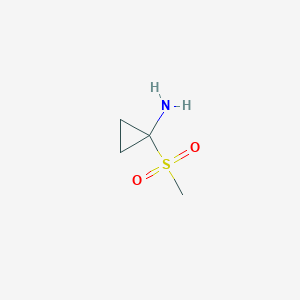
Methyl 2-ethynyl-5-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethynyl-5-fluorobenzoate is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-5-fluorobenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-fluorobenzoic acid.
Sonogashira Coupling Reaction: The 2-bromo-5-fluorobenzoic acid undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-ethynyl-5-fluorobenzoic acid.
Esterification: The resulting 2-ethynyl-5-fluorobenzoic acid is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-ethynyl-5-fluorobenzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Addition: Reagents like organolithium or Grignard reagents can be employed under anhydrous conditions.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzoates with various functional groups.
Nucleophilic Addition: Addition products with extended carbon chains or functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethynyl-5-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-ethynyl-5-fluorobenzoate involves its interaction with various molecular targets:
Molecular Targets: The ethynyl group can interact with nucleophiles, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can modulate biochemical pathways by altering the structure and function of target molecules, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluorobenzoate: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.
Methyl 2-ethynylbenzoate: Lacks the fluorine atom, reducing its potential for hydrogen bonding and other interactions.
Uniqueness: Methyl 2-ethynyl-5-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and interaction profiles, making it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C10H7FO2 |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
methyl 2-ethynyl-5-fluorobenzoate |
InChI |
InChI=1S/C10H7FO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3 |
InChI-Schlüssel |
RTQBZQSXMKMYQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)F)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)


![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)

![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)

amine](/img/structure/B13459945.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)
![N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13459958.png)
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)


